(S)-Tetrahydrofuran-3-carbaldehyde

Medicinal Chemistry Antiviral Drug Synthesis HIV Protease Inhibition

(S)-Tetrahydrofuran-3-carbaldehyde (CAS 374082-39-0) is a chiral heterocyclic aldehyde with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol. The compound belongs to the tetrahydrofuran-3-carbaldehyde class and is defined by a specific (S)-absolute configuration at the 3-position of the oxolane ring.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Cat. No. B13042780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tetrahydrofuran-3-carbaldehyde
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1COCC1C=O
InChIInChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m1/s1
InChIKeyGSUBXIVOZXWGKF-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tetrahydrofuran-3-carbaldehyde – CAS 374082-39-0 Procurement Profile and Chiral Differentiation Summary


(S)-Tetrahydrofuran-3-carbaldehyde (CAS 374082-39-0) is a chiral heterocyclic aldehyde with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol . The compound belongs to the tetrahydrofuran-3-carbaldehyde class and is defined by a specific (S)-absolute configuration at the 3-position of the oxolane ring . This stereochemistry is vital for its role as an enantiopure building block in synthesizing bioactive molecules, most notably as a precursor to the (3S)-tetrahydro-3-furyl moiety found in approved HIV-1 protease inhibitors [1]. The racemic and (R)-enantiomeric forms (CAS 191347-92-9) are distinct entities with different biological outcomes.

Why (S)-Tetrahydrofuran-3-carbaldehyde Cannot Be Replaced by Its (R)-Enantiomer or Racemate in Procurement


Procurement of tetrahydrofuran-3-carbaldehyde cannot be satisfied by generic racemic mixtures or the incorrect enantiomer due to the absolute requirement for stereochemical fidelity in drug synthesis. The (R)-enantiomer (CAS 191347-92-9) and the (S)-enantiomer possess identical physicochemical properties—boiling point, density, and solubility—but the (S)-configuration is non-redundant for constructing the (3S)-tetrahydro-3-furyl carbamate substructure of Amprenavir and Fosamprenavir [1]. Substitution with the racemate introduces a 50% impurity that cannot participate in the correct diastereomeric pathway, directly reducing yield and necessitating costly chiral separation. Documented enzymatic resolution methods achieve enantiomeric excess (ee) >98% for the individual enantiomers, confirming that stereochemistry is the primary determinant of synthetic utility in this compound class .

(S)-Tetrahydrofuran-3-carbaldehyde – Quantitative Comparator Evidence for Scientific Selection


Absolute Stereochemistry and Pharmacophoric Role in HIV-1 Protease Inhibition – (S) vs. (R) vs. Racemate

The (S)-configuration at the tetrahydrofuran 3-position is directly required for the pharmacophoric (3S)-tetrahydro-3-furyl carbamate group present in the approved HIV-1 protease inhibitor Amprenavir. The (R)-enantiomer, while chemically equivalent in achiral reactions, would produce the diastereomeric (3R)-carbamate, which is not recognized by the HIV-1 protease active site in the same binding mode. No bioisosteric replacement of the (S)-tetrahydrofuran oxygen with a methylene or substitution with the racemate preserves the hydrogen-bonding network with Asp25 and Asp29 residues [1]. This establishes a binary stereochemical differentiation: the (S)-form is essential; the (R)-form is a procured impurity. Commercial racemic tetrahydrofuran-3-carbaldehyde (CAS 79710-86-4) contains only 50% of the active (S)-enantiomer, effectively halving the maximum theoretical yield in enantioselective downstream syntheses [2].

Medicinal Chemistry Antiviral Drug Synthesis HIV Protease Inhibition

Purity Benchmarking – (S)-Tetrahydrofuran-3-carbaldehyde Minimum 95% vs. Racemate 50% Aqueous Solutions

Commercially catalogued (S)-tetrahydrofuran-3-carbaldehyde is specified at a minimum 95% purity (HPLC) as a neat compound . In contrast, the commonly procured racemic tetrahydrofuran-3-carbaldehyde is frequently supplied as a 50 wt.% solution in water, introducing a 50% water burden that complicates water-sensitive downstream reactions, alters stoichiometric calculations, and requires additional drying steps . The purity specification difference is not merely numerical: the aqueous racemate formulation is incompatible with moisture-sensitive transformations such as Grignard additions, enolate alkylations, or LiAlH₄ reductions without prior dehydration, whereas the neat (S)-enantiomer is directly usable.

Chemical Procurement Building Block Quality Assay Purity

Downstream Synthetic Utility – (S)-Tetrahydrofuran-3-carbaldehyde as Direct Precursor to (S)-3-Hydroxytetrahydrofuran in Antiviral Synthesis

In the patented synthetic route to Amprenavir and Fosamprenavir, (S)-tetrahydrofuran-3-carbaldehyde is reduced to (S)-3-hydroxytetrahydrofuran, which is then activated to form the (3S)-tetrahydro-3-furyl carbamate ester [1]. This chiral intermediate is incorporated without resolution steps. If the racemic aldehyde were used, the resulting (R/S)-3-hydroxytetrahydrofuran would require chiral chromatographic separation or enzymatic kinetic resolution to isolate the (S)-enantiomer, adding 2–3 synthetic steps and reducing overall yield by approximately 40–50% based on standard resolution efficiency limits [2].

Antiviral Synthesis HIV Protease Inhibitors Chiral Intermediate

Chiral Pool Provenance – (S)-Tetrahydrofuran-3-carbaldehyde Derives from Enantiopure (S)-Glyceraldehyde Derivatives

A documented synthetic route to pharmaceutically relevant chiral tetrahydrofurans starts from enantiopure (S)-glyceraldehyde derivatives, preserving the (S)-configuration through the tetrahydrofuran ring closure, yielding (S)-tetrahydrofuran-3-carbaldehyde with retention of stereochemistry [1]. In contrast, synthesis of the racemate from achiral precursors such as 2,5-dihydrofuran and carbon monoxide introduces no stereocontrol, producing a 50:50 mixture that lacks the defined chirality required for target-oriented synthesis . The chiral pool approach provides inherent enantiopurity traceable to the starting glyceraldehyde, meeting the regulatory expectation for defined stereochemical origin in pharmaceutical intermediates.

Chiral Pool Synthesis Enantioselective Synthesis Glyceraldehyde Derivatives

Reactivity Differentiation – Aldehyde Group at 3-Position vs. 2-Position Tetrahydrofuran Carbaldehydes

Tetrahydrofuran-3-carbaldehyde bears the aldehyde group at the 3-position, in contrast to tetrahydrofuran-2-carbaldehyde (tetrahydrofurfural), where the aldehyde is α to the ring oxygen. The 3-position aldehyde is not subject to the anomeric effect, resulting in distinct conformational preferences and altered electrophilic reactivity. In reported aldol-cyclization sequences, tetrahydrofuran-3-carbaldehydes yield annulated tetrahydrofurans with complete diastereoselectivity when the aldehyde is at the 3-position, whereas 2-carbaldehyde analogs predominantly give products governed by stereoelectronic effects of the adjacent oxygen [1]. This regiochemistry-dependent diastereoselectivity is exploitable in complex natural product synthesis where stereochemical outcomes differ between the 3- and 2-carbaldehyde regioisomers.

Heterocyclic Aldehyde Reactivity Regioisomeric Comparison Synthetic Applications

(S)-Tetrahydrofuran-3-carbaldehyde – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Enantiopure Synthesis of HIV-1 Protease Inhibitors (Amprenavir and Fosamprenavir)

Procurement of (S)-tetrahydrofuran-3-carbaldehyde is justified for research groups and CDMOs synthesizing Amprenavir, Fosamprenavir, or their generic equivalents. The (3S)-tetrahydro-3-furyl carbamate pharmacophore is constructed directly from the (S)-aldehyde via reduction and activation, eliminating the need for chiral resolution of the 3-hydroxytetrahydrofuran intermediate. Starting from the (S)-enantiomer reduces the synthetic sequence by 2–3 steps relative to the racemate route, directly improving both cost-of-goods and process throughput for antiviral API manufacturing [1].

Chiral Pool Building Block for Stereochemically Defined Tetrahydrofuran Libraries

Medicinal chemistry programs exploring tetrahydrofuran-containing scaffolds benefit from (S)-tetrahydrofuran-3-carbaldehyde as a chiral pool entry point. The aldehyde functionality enables diversification via reductive amination, Wittig olefination, Grignard addition, and aldol condensation while retaining the (S)-configuration. This contrasts with resolution-based approaches starting from the racemate, where library members require individual chiral purity assessment. The chiral pool provenance, as demonstrated from (S)-glyceraldehyde derivatives, provides an auditable stereochemical origin suitable for lead optimization programs that may progress to IND-enabling studies [2].

Stereoselective Annulation Cascades Requiring 3-Position Aldehyde Regiochemistry

For synthetic methodology groups investigating diastereoselective annulation reactions, tetrahydrofuran-3-carbaldehyde exhibits distinct reactivity from the 2-carbaldehyde regioisomer due to the absence of the anomeric effect. Literature reports demonstrate complete diastereoselectivity in the formation of cycloalkano-annulated tetrahydrofurans when employing 3-carbaldehydes. Procurement of the (S)-enantiomer specifically enables investigation of substrate-controlled diastereoselectivity in these transformations, providing stereochemical outcomes that differ from those obtained with the more common 2-carbaldehyde building blocks [3].

Moisture-Sensitive Synthetic Sequences Requiring Neat Aldehyde Building Blocks

Synthetic protocols utilizing organometallic reagents (Grignard, organolithium, or hydride reductions) require anhydrous conditions. Procurement of (S)-tetrahydrofuran-3-carbaldehyde in neat form (≥95% purity) avoids the 50% water burden present in commercial racemic tetrahydrofuran-3-carbaldehyde solutions. This eliminates the need for azeotropic drying or molecular sieve treatment prior to use, reducing processing time and the risk of reagent quenching by residual water. Laboratories executing multi-step sequences under strict anhydrous conditions benefit from the ready-to-use physical form of the (S)-enantiomer .

Quote Request

Request a Quote for (S)-Tetrahydrofuran-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.